3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMBCQXORQIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026093-70-8 | |
| Record name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of Precursors via Gas-Phase Chlorination in the Presence of Active Iron
A well-documented method involves the chlorination of thiophene derivatives to produce chlorosulfonyl intermediates, which are precursors to the target compound. According to a patent describing the synthesis of chlorosulfonylthiophene derivatives, the process entails:
- Reactants : Methyl 3-chlorosulfonylthiophene carboxylate and chlorine gas.
- Catalyst : Active iron powder (purity ≥96%) to facilitate chlorination.
- Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 24–28°C
- Duration: 2–3 hours for initial chlorination, with continuous gas flow.
- Gas flow: 440 g of chlorine over 2–3 hours, monitored via gas chromatography.
- Procedure :
- Suspend iron powder in DCM within a four-neck flask.
- Introduce chlorine gas under vigorous stirring.
- Add the precursor methyl 3-chlorosulfonylthiophene carboxylate rapidly.
- Continue chlorination until 62–65% monochloride formation.
- Quench the reaction in ice water, separate phases, dry organic layer, and evaporate residual solvents under vacuum.
This method emphasizes the use of active iron to promote selective chlorination, yielding high-purity chlorinated intermediates suitable for subsequent transformations.
Multicomponent One-Pot Synthesis via Ugi Reaction and Intramolecular Cyclization
Another prominent approach involves multicomponent reactions, notably the Ugi four-component reaction, which offers an environmentally friendly and efficient route:
- Reactants :
- 4-Fluoroaniline
- (E)-3-(4-Chlorophenyl)acrylaldehyde
- (Z)-2-(Chloromethyl)-3-(4-chlorophenyl)acrylic acid
- Cyclohexyl isocyanide
- Reaction Conditions :
- Solvent: Ethanol-water mixture (more eco-friendly than methanol)
- Temperature: Room temperature (~25°C)
- pH: Adjusted to 10 using potassium carbonate
- Duration: Approximately 2 hours
- Procedure :
- Mix the first two reactants in ethanol-water, stir for 30 min.
- Add the acid and isocyanide, continue stirring.
- Maintain pH with K2CO3, monitor via TLC.
- After completion, precipitate the product by cooling, filter, wash, and recrystallize.
This method leverages multicomponent reactions to assemble complex pyrrolidine structures efficiently, with a focus on green chemistry principles.
Cyclization and Structural Optimization
Following initial synthesis, cyclization to form the oxopyrrolidine ring occurs under thermal conditions:
- Reaction Conditions :
- Temperature: 100–250°C
- Solvent: Ethanol or dioxane
- Atmosphere: Inert (nitrogen or argon)
- Procedure :
- The precursor is heated under reflux in the chosen solvent.
- The process promotes intramolecular cyclization, forming the 5-oxopyrrolidine core.
- Purification involves solvent removal and recrystallization.
Green Synthesis and Optimization
Recent advances emphasize environmentally benign methods:
- Solvent Replacement : Using ethanol-water instead of toxic methanol.
- Catalyst Use : Iron powder as a catalyst for chlorination.
- Reaction Monitoring : Gas chromatography to optimize chlorination extent.
- Purification : Recrystallization and vacuum evaporation to minimize waste.
Data Summary Table
| Step | Reactants | Catalyst/Conditions | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|---|
| Chlorination | Methyl 3-chlorosulfonylthiophene derivative | Active iron powder | Dichloromethane | 24–28°C | 2–3 hours | Monochloride formation monitored via GC |
| Multicomponent Reaction | 4-fluoroaniline, acrylaldehyde, chloromethyl acid, cyclohexyl isocyanide | Potassium carbonate | Ethanol-water | Room temp (~25°C) | ~2 hours | Eco-friendly, high yield |
| Cyclization | Intermediate pyrrolidine derivative | Reflux in ethanol/dioxane | Ethanol or dioxane | 100–250°C | Variable | Intramolecular ring closure |
Research Findings and Notes
- The chlorination process in the presence of active iron offers high selectivity and purity, reducing side reactions.
- The multicomponent Ugi reaction provides a streamlined, one-pot approach aligning with green chemistry principles, reducing waste and reaction steps.
- Thermal cyclization under inert atmosphere ensures efficient formation of the oxopyrrolidine core, critical for biological activity.
- Optimization of reaction conditions, including solvent choice and temperature, significantly impacts yield, purity, and environmental impact.
- These methods are supported by recent patents and research articles emphasizing eco-friendly synthesis routes for complex heterocyclic compounds.
Chemical Reactions Analysis
Core Reactivity Profile
The compound’s reactivity is governed by:
-
Chlorophenyl group : Electron-withdrawing chlorine enhances electrophilic substitution resistance but enables nucleophilic aromatic substitution under specific conditions.
-
Ketone (5-oxo group) : Susceptible to reductions and nucleophilic additions.
-
Carboxylic acid : Participates in acid-base reactions, esterifications, and amide formations.
-
Pyrrolidine ring : May undergo ring-opening or functionalization at the α-position.
Substitution at the Chlorophenyl Group
While the chlorophenyl group is typically inert due to the electron-withdrawing Cl, harsh conditions facilitate substitution:
Example : Reaction with sodium methoxide under high-temperature reflux replaces Cl with methoxy, though yields are modest (<30%) .
Reduction of the Ketone Group
The 5-oxo group is reduced to a secondary alcohol:
| Reagent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 hrs | 5-Hydroxypyrrolidine derivative | 85% | High |
| LiAlH₄ | Dry THF, 0°C → reflux | Over-reduction to alkane possible | 60% | Moderate |
Mechanism : Hydride attack at the carbonyl carbon generates an alkoxide intermediate, protonated to the alcohol.
Carboxylic Acid Derivative Formation
The carboxylic acid undergoes standard transformations:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂ → ROH, pyridine | Methyl/ethyl esters | Prodrug synthesis |
| Amidation | HATU, DIPEA, RNH₂ | Amides (e.g., peptidomimetics) | Bioactive compound development |
Industrial Note : Large-scale esterification uses Dean-Stark traps for water removal .
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes α-alkylation or oxidation:
| Reaction | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| α-Alkylation | LDA, alkyl halide, -78°C | 2-Alkylpyrrolidine derivative | Enhanced lipophilicity |
| Ring Oxidation | KMnO₄, H₂O, 100°C | Glutaric acid derivative | Ring cleavage |
Caution : Over-oxidation may degrade the pyrrolidine backbone.
Comparative Stability Data
Functional group stability under varying pH and temperature:
| Functional Group | Stability (pH 1–14) | Thermal Stability (°C) | Degradation Pathway |
|---|---|---|---|
| Chlorophenyl | Stable (1–14) | ≤250 | Dechlorination >300°C |
| Ketone | Base-sensitive | ≤150 | Tautomerization/enolization |
| Carboxylic acid | Stable (2–12) | ≤200 | Decarboxylation >200°C |
Reaction Optimization Challenges
-
Low solubility : Polar aprotic solvents (DMF, DMSO) required for homogeneity.
-
Steric hindrance : Bulky substituents on the pyrrolidine ring impede nucleophilic attacks.
-
Byproducts : Over-reduction or decarboxylation necessitates careful stoichiometry.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid exhibit promising anticancer properties. Notably, studies have demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells.
- Case Study Findings :
| Compound | Cell Viability Reduction (%) | p-value |
|---|---|---|
| Base Compound | 67.4 | 0.003 |
| Substituted Compound | 24.5 | <0.0001 |
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus, making it a candidate for therapeutic applications in resistant infections.
- Key Findings :
Antioxidant Properties
Studies have evaluated the antioxidant capabilities of this compound, with some derivatives demonstrating radical scavenging activity greater than that of ascorbic acid.
- Research Highlights :
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | Reference |
| Compound A | 88.6 |
| Compound B | 87.7 |
Biological Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors influencing signaling pathways.
- Gene Expression Alteration : Impact on gene expression related to various biological processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on the cell surface to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Positional Isomers and N-Substituted Derivatives
- 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: This isomer features a 4-chlorophenyl group at position 2 and an N-methyl substituent.
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Substitution at the nitrogen with a hydroxyl- and chloro-functionalized phenyl ring introduces hydrogen-bonding capacity, significantly boosting antioxidant activity (1.5× ascorbic acid in DPPH assays) .
Halogen and Heterocyclic Modifications
- 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid : The addition of a fluorine atom increases lipophilicity and electronic effects, which may improve membrane permeability in drug design (molecular weight: 257.64 g/mol) .
- 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid : Replacing the pyrrolidine ring with a dihydropyridine system alters conjugation and acidity, influencing binding interactions in medicinal chemistry (CAS: 1297536-44-7) .
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit superior radical scavenging activity compared to ascorbic acid. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× activity of vitamin C in DPPH assays .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : 1.35× activity of vitamin C with a reducing power optical density of 1.149 .
In contrast, 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid lacks direct antioxidant data but shares structural motifs (e.g., aromatic Cl, carboxylate) that could be optimized for similar applications.
Antimicrobial and Anticancer Potential
Compounds like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate antimicrobial and anticancer properties due to synergistic effects of multiple chloro and hydroxyl groups . The absence of these substituents in the target compound suggests divergent biological profiles.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, often referred to as (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 239.65 g/mol
- Stereochemistry : The (2S) configuration influences its biological activity.
The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may affect its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound affects the expression of genes involved in various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains, particularly Gram-positive pathogens.
Key Findings:
- The compound showed significant activity against multidrug-resistant Staphylococcus aureus strains, indicating potential as a therapeutic agent for resistant infections .
Anticancer Activity
The anticancer properties of this compound have been characterized through various studies using cell lines such as A549 (human lung adenocarcinoma).
Case Study Results:
- In vitro studies demonstrated that treatment with this compound significantly reduced the viability of A549 cells by up to 67.4% at a concentration of 100 µM, compared to control treatments like cisplatin .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| This compound | A549 | 67.4% | 0.003 |
| Cisplatin | A549 | Reference | - |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. It was evaluated using DPPH radical scavenging methods, revealing that certain derivatives exhibited antioxidant effects comparable to well-known antioxidants like ascorbic acid .
Q & A
Basic Research Questions
What is the optimal synthetic route for 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via catalytic hydrogenation and subsequent deprotection. A representative method involves dissolving the precursor in a mixed solvent (e.g., ethyl acetate/methanol, 2:1), adding 10% Pd/C catalyst under 4 bar H₂, stirring for 3 hours, followed by filtration and solvent evaporation. The crude product is treated with trifluoroacetic acid (TFA) and water for deprotection, then neutralized with cesium carbonate. Acidification and extraction yield the final product with a 65% yield . Key optimizations include solvent ratios (polar aprotic solvents enhance reactivity), catalyst loading (excess Pd/C may reduce side reactions), and reaction time (prolonged stirring improves conversion).
Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., 4-chlorophenyl integration at δ ~7.3–7.5 ppm for aromatic protons) and lactam carbonyl (δ ~175–180 ppm for C=O) .
- IR Spectroscopy : Detects NH (3300 cm⁻¹), lactam C=O (1700–1750 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~254 for C₁₁H₁₀ClNO₃) .
How can purity be ensured during synthesis, and what purification methods are recommended?
Crystallization from polar solvents (e.g., ethanol/water mixtures) effectively removes impurities. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) resolve diastereomers or byproducts. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites. Molecular docking against target proteins (e.g., enzymes like kinases) evaluates binding affinity. For example, substituent modifications at the pyrrolidone ring (e.g., introducing electron-withdrawing groups) may enhance interactions with catalytic residues .
What strategies resolve discrepancies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin for cytotoxicity) .
- Stability Studies : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Identify active metabolites using hepatic microsome models .
How does stereochemistry influence the compound’s pharmacological profile?
The (2S,3R) configuration (evident in X-ray crystallography) enhances stereoselective interactions with chiral targets. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) separates isomers for independent bioactivity testing. For instance, the (S,R)-isomer may exhibit higher affinity for γ-aminobutyric acid (GABA) receptors compared to its enantiomer .
What methodologies are effective for analyzing metabolic pathways involving this compound?
- Isotope Labeling : Incubate with ¹³C-labeled glucose to track incorporation into metabolic intermediates .
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution in tissue sections, revealing organ-specific metabolism .
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
